molecular formula C5H11Cl2F3N2 B1433046 (S)-2-Trifluoromethyl-piperazine dihydrochloride CAS No. 1427203-58-4

(S)-2-Trifluoromethyl-piperazine dihydrochloride

Cat. No.: B1433046
CAS No.: 1427203-58-4
M. Wt: 227.05 g/mol
InChI Key: FWKQCSXZPHHOPQ-FHNDMYTFSA-N
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Description

(S)-2-Trifluoromethyl-piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The trifluoromethyl group attached to the piperazine ring enhances the compound’s chemical stability and biological activity. This compound is often used in medicinal chemistry and pharmaceutical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Trifluoromethyl-piperazine dihydrochloride typically involves the formation of the piperazine ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU to form protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous-flow synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Trifluoromethyl-piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(S)-2-Trifluoromethyl-piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Trifluoromethyl-piperazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic structure without the trifluoromethyl group.

    Trifluoromethyl-piperidine: Similar structure but with a different ring system.

    Trifluoromethyl-phenylpiperazine: Contains an additional phenyl group.

Uniqueness

(S)-2-Trifluoromethyl-piperazine dihydrochloride is unique due to the presence of both the piperazine ring and the trifluoromethyl group. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

(2S)-2-(trifluoromethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4-3-9-1-2-10-4;;/h4,9-10H,1-3H2;2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQCSXZPHHOPQ-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Trifluoromethyl-piperazine dihydrochloride
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(S)-2-Trifluoromethyl-piperazine dihydrochloride
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(S)-2-Trifluoromethyl-piperazine dihydrochloride

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